molecular formula C19H28ClNO B15343949 Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride CAS No. 3197-88-4

Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride

Cat. No.: B15343949
CAS No.: 3197-88-4
M. Wt: 321.9 g/mol
InChI Key: GVLRERVJTBXOSR-UHFFFAOYSA-N
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Description

Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride is a chemical compound known for its pharmacological properties. It is often studied for its potential applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a benzyl alcohol group, a cyclopentyl ring, and a diethylamino propynyl group.

Preparation Methods

The synthesis of Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride involves several steps. One common method includes the reaction of benzyl alcohol with alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl) ketone in the presence of hydrochloric acid. The reaction conditions typically require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride involves its interaction with specific molecular targets. It acts as a competitive antagonist to acetylcholine muscarinic receptors, inhibiting their activity . This interaction affects various cellular pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar compounds include:

Benzyl alcohol, alpha-cyclopentyl-alpha-(3-(diethylamino)-1-propynyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties.

Properties

CAS No.

3197-88-4

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

(4-cyclopentyl-4-hydroxy-4-phenylbut-2-ynyl)-diethylazanium;chloride

InChI

InChI=1S/C19H27NO.ClH/c1-3-20(4-2)16-10-15-19(21,18-13-8-9-14-18)17-11-6-5-7-12-17;/h5-7,11-12,18,21H,3-4,8-9,13-14,16H2,1-2H3;1H

InChI Key

GVLRERVJTBXOSR-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC#CC(C1CCCC1)(C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

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